

literature review of 5-Chloro-2,3-dimethoxybenzaldehyde

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Compound of Interest

Compound Name: 5-Chloro-2,3-dimethoxybenzaldehyde

Cat. No.: B1334580

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An In-depth Technical Guide to **5-Chloro-2,3-dimethoxybenzaldehyde**

Introduction

5-Chloro-2,3-dimethoxybenzaldehyde is an aromatic aldehyde, a class of organic compounds characterized by a formyl group attached to a benzene ring. This particular molecule is further substituted with a chlorine atom and two methoxy groups, which significantly influence its chemical reactivity and potential applications. Substituted benzaldehydes are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. They are particularly prominent in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the electron-withdrawing chlorine atom and electron-donating methoxy groups on the aromatic ring of **5-Chloro-2,3-dimethoxybenzaldehyde** creates a unique electronic environment that can be exploited for various chemical transformations. This guide provides a comprehensive review of its chemical and physical properties, plausible synthetic routes, potential applications in drug discovery, and generalized experimental protocols relevant to its use.

Chemical and Physical Properties

The fundamental properties of **5-Chloro-2,3-dimethoxybenzaldehyde** are summarized below. These data are crucial for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₉ H ₉ ClO ₃ | [1][2][3] |
| Molecular Weight | 200.62 g/mol | [1][3] |
| IUPAC Name | 5-chloro-2,3-dimethoxybenzaldehyde | [1] |
| CAS Number | 86232-28-2 | [1][3] |
| SMILES | <chem>COC1=CC(=CC(=C1OC)C=O)Cl</chem> | [1][2] |
| InChI | InChI=1S/C9H9ClO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 | [1][2] |
| InChIKey | FIRVUYUWCDJOMJ-UHFFFAOYSA-N | [1][2] |
| Purity | Typically available at ≥95% or 97% | [3] |
| Storage | Room temperature | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While detailed experimental spectra for **5-Chloro-2,3-dimethoxybenzaldehyde** are not readily available in the public domain, predicted mass spectrometry data provides insight into its expected fragmentation and ionization behavior.

Predicted Mass Spectrometry Data

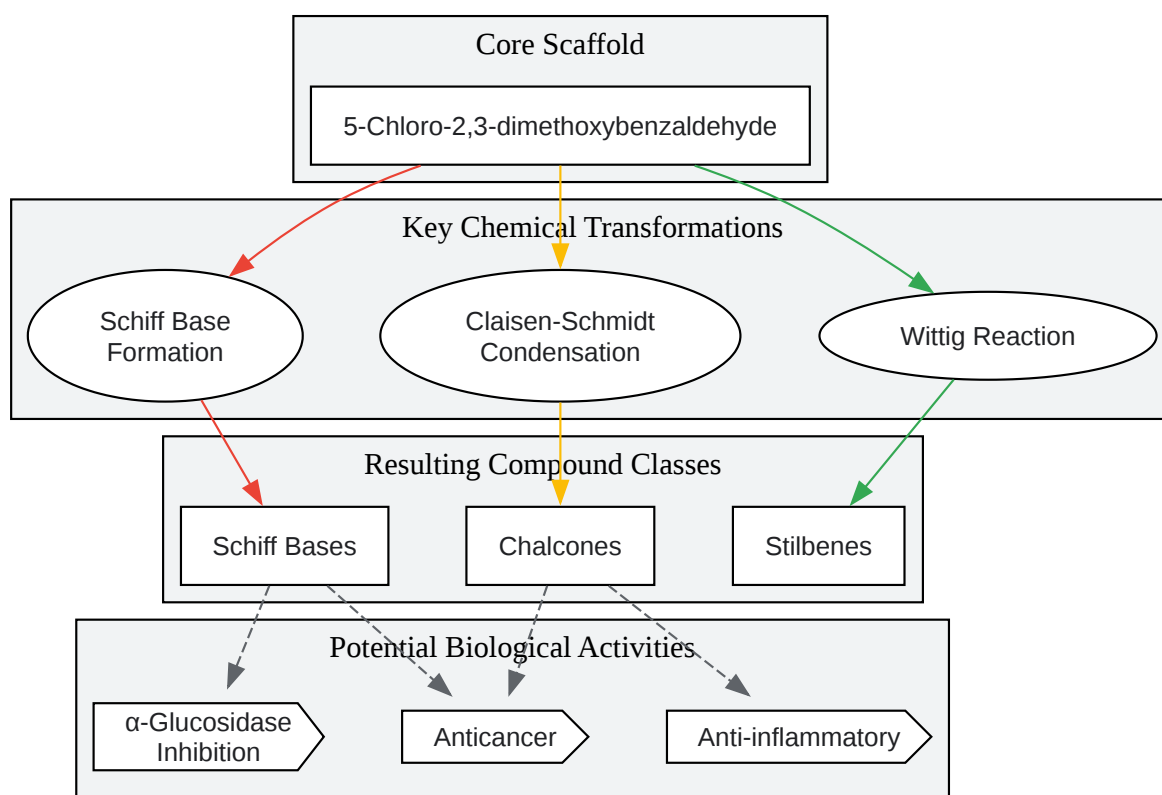
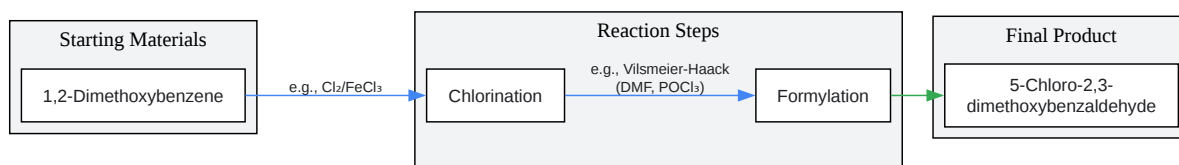
The following table lists the predicted collision cross-section (CCS) values for various adducts of **5-Chloro-2,3-dimethoxybenzaldehyde**, which are useful in mass spectrometry-based identification.

| Adduct | m/z | Predicted CCS (Å²) | Reference |
|-----------------------------------|-----------|--------------------|-----------|
| [M+H] ⁺ | 201.03130 | 135.5 | [2] |
| [M+Na] ⁺ | 223.01324 | 146.7 | [2] |
| [M-H] ⁻ | 199.01674 | 140.1 | [2] |
| [M+NH ₄] ⁺ | 218.05784 | 156.4 | [2] |
| [M+K] ⁺ | 238.98718 | 143.9 | [2] |
| [M] ⁺ | 200.02347 | 142.2 | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Chloro-2,3-dimethoxybenzaldehyde** is not explicitly detailed in the surveyed literature, a general synthetic strategy can be inferred from established methods for preparing substituted benzaldehydes. A common approach involves the formylation of a pre-substituted benzene ring.

A plausible synthetic route would start from 1,2-dimethoxybenzene, which would first be chlorinated to introduce the chlorine atom at the desired position, followed by a formylation reaction (e.g., Vilsmeier-Haack or Gattermann-Koch reaction) to introduce the aldehyde group.



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